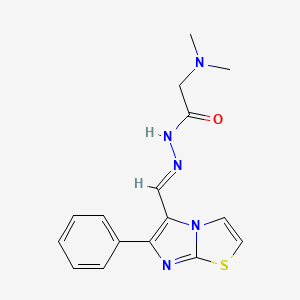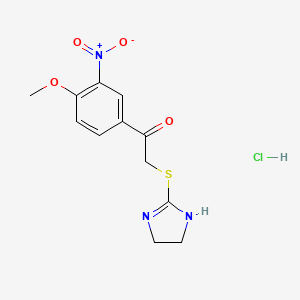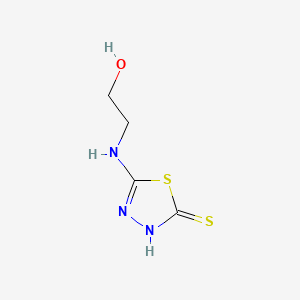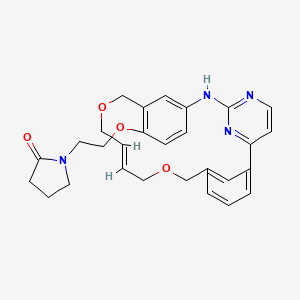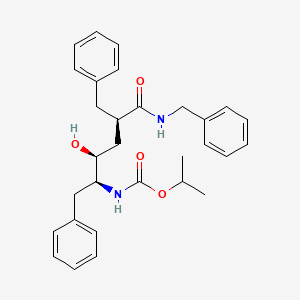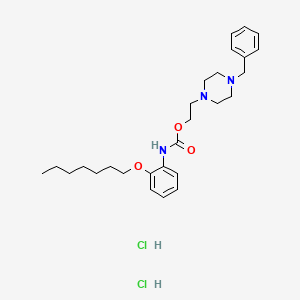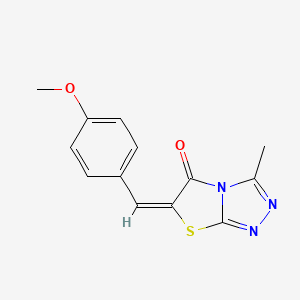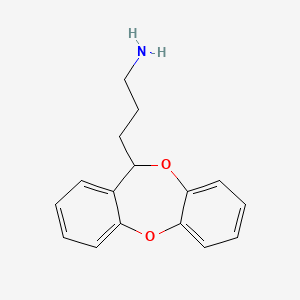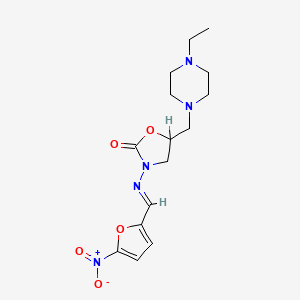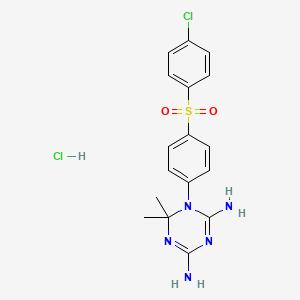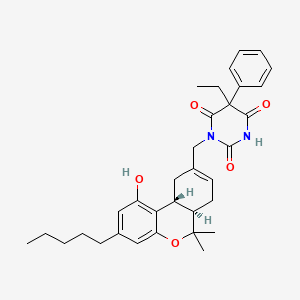
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-((6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9-yl)methyl)-, (6aR-(6a-alpha,10a-beta))-(partial)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-((6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9-yl)methyl)-, (6aR-(6a-alpha,10a-beta))-(partial) is a complex organic compound It features a pyrimidinetrione core with various substituents, including ethyl, phenyl, and a dibenzo-pyran derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The pyrimidinetrione core can be synthesized through the condensation of urea with malonic acid derivatives. The introduction of the ethyl and phenyl groups can be achieved through alkylation and arylation reactions, respectively. The dibenzo-pyran derivative is introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups in the pyrimidinetrione core can be reduced to alcohols.
Substitution: Halogenation and nitration reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) and nitration using nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Barbiturates: Similar in structure due to the pyrimidinetrione core.
Cannabinoids: Similar due to the dibenzo-pyran derivative.
Uniqueness
This compound is unique due to the combination of the pyrimidinetrione core with the dibenzo-pyran derivative, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
189745-94-6 |
|---|---|
Molecular Formula |
C33H40N2O5 |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
1-[[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl]-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C33H40N2O5/c1-5-7-9-12-21-18-26(36)28-24-17-22(15-16-25(24)32(3,4)40-27(28)19-21)20-35-30(38)33(6-2,29(37)34-31(35)39)23-13-10-8-11-14-23/h8,10-11,13-15,18-19,24-25,36H,5-7,9,12,16-17,20H2,1-4H3,(H,34,37,39)/t24-,25-,33?/m1/s1 |
InChI Key |
RMDFRCRQIOFMDZ-AAKKKFBHSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CN4C(=O)C(C(=O)NC4=O)(CC)C5=CC=CC=C5)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CN4C(=O)C(C(=O)NC4=O)(CC)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


